[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea
Overview
Description
[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea is a chemical compound known for its unique structure and properties It is derived from the piperidine family, characterized by the presence of a piperidine ring substituted with four methyl groups and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiourea. The process can be carried out under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted piperidine derivatives.
Scientific Research Applications
[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of stable radicals and as a precursor for other functionalized piperidine derivatives.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of [(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The thiourea moiety can form stable complexes with transition metals, which can modulate the compound’s reactivity and biological activity. Additionally, the piperidine ring provides steric hindrance, influencing the compound’s overall stability and reactivity.
Comparison with Similar Compounds
[(2,2,6,6-Tetramethylpiperidin-4-ylidene)amino]thiourea can be compared with other similar compounds such as:
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of this compound, known for its use as a hindered base in organic synthesis.
4-Amino-2,2,6,6-tetramethylpiperidine: Another related compound used in the synthesis of hindered amine light stabilizers.
N,N-Diisopropylethylamine: A non-nucleophilic base with similar steric properties but different reactivity.
The uniqueness of this compound lies in its combination of a sterically hindered piperidine ring and a reactive thiourea moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4S/c1-9(2)5-7(12-13-8(11)15)6-10(3,4)14-9/h14H,5-6H2,1-4H3,(H3,11,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLRUMLMUOVDSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NNC(=S)N)CC(N1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961039 | |
Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40645-49-6 | |
Record name | NSC330694 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,2,6,6-Tetramethylpiperidin-4-ylidene)hydrazine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.